methyl 2-(3-amino-4-chloro-1H-pyrazol-1-yl)acetate
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Overview
Description
Methyl 2-(3-amino-4-chloro-1H-pyrazol-1-yl)acetate is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, in particular, features an amino group and a chloro substituent on the pyrazole ring, which can significantly influence its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(3-amino-4-chloro-1H-pyrazol-1-yl)acetate typically involves the reaction of 3-amino-4-chloropyrazole with methyl bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-amino-4-chloro-1H-pyrazol-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chloro substituent can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.
Major Products
Oxidation: Nitro derivatives of the pyrazole ring.
Reduction: Amino derivatives with the chloro group replaced by hydrogen.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(3-amino-4-chloro-1H-pyrazol-1-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of methyl 2-(3-amino-4-chloro-1H-pyrazol-1-yl)acetate involves its interaction with specific molecular targets. The amino and chloro substituents on the pyrazole ring can form hydrogen bonds and hydrophobic interactions with enzymes or receptors, modulating their activity. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding pockets.
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-chloropyrazole: Lacks the ester group but shares the amino and chloro substituents.
Methyl 2-(3-amino-1H-pyrazol-1-yl)acetate: Similar structure but without the chloro substituent.
Methyl 2-(4-chloro-1H-pyrazol-1-yl)acetate: Similar structure but without the amino group.
Uniqueness
Methyl 2-(3-amino-4-chloro-1H-pyrazol-1-yl)acetate is unique due to the presence of both amino and chloro substituents on the pyrazole ring, which can significantly influence its chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C6H8ClN3O2 |
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Molecular Weight |
189.60 g/mol |
IUPAC Name |
methyl 2-(3-amino-4-chloropyrazol-1-yl)acetate |
InChI |
InChI=1S/C6H8ClN3O2/c1-12-5(11)3-10-2-4(7)6(8)9-10/h2H,3H2,1H3,(H2,8,9) |
InChI Key |
AXVNARHNRIEBKP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1C=C(C(=N1)N)Cl |
Origin of Product |
United States |
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